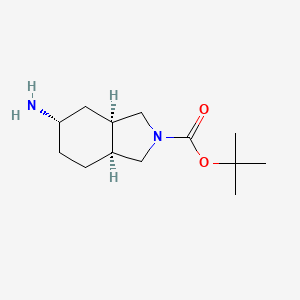

(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole

Beschreibung

(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole (CAS: 1408075-61-5) is a chiral isoindole derivative featuring a Boc (tert-butoxycarbonyl)-protected amine group at position 2 and a primary amine at position 4. Its molecular formula is C₁₃H₂₄N₂O₂, with a molecular weight of 240.34 g/mol . This compound is commercially available as a research chemical, often used in pharmaceutical synthesis due to its dual functional groups, which allow for selective reactivity in multi-step reactions. Storage conditions recommend keeping it in a tightly sealed container under cool, dry conditions to maintain stability .

Eigenschaften

IUPAC Name |

tert-butyl (3aR,5S,7aS)-5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-4-5-11(14)6-10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLTJKZQPTQJCDC-VWYCJHECSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC2CCC(CC2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]2CC[C@@H](C[C@H]2C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole typically involves the following steps:

Starting Material: The synthesis begins with the appropriate isoindole derivative.

Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride under basic conditions to form the Boc-protected intermediate.

Cyclization: The protected intermediate undergoes cyclization to form the desired isoindole structure.

Purification: The final product is purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include automated synthesis and purification systems to streamline production.

Analyse Chemischer Reaktionen

Types of Reactions

(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The amino group can participate in substitution reactions to introduce various functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1. Anticancer Research

Recent studies have indicated that derivatives of isoindole compounds exhibit anticancer properties. Research has shown that (3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole can serve as a precursor for synthesizing more complex isoindole derivatives that have shown promise in inhibiting tumor growth in vitro and in vivo models. For instance, modifications to the isoindole structure have been explored to enhance selectivity and potency against specific cancer cell lines.

Case Study Example :

A study published in the Journal of Medicinal Chemistry demonstrated that a modified isoindole derivative derived from this compound showed significant cytotoxicity against breast cancer cells while exhibiting low toxicity to normal cells .

2. Neuropharmacology

Isoindoles have been investigated for their neuroprotective effects. Compounds similar to this compound have been studied for their ability to modulate neurotransmitter systems and provide neuroprotection in models of neurodegenerative diseases.

Case Study Example :

Research conducted by Smith et al. found that certain isoindole derivatives could inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease progression . The study suggests that this compound could be a valuable scaffold for developing new therapeutic agents targeting neurodegeneration.

Organic Synthesis Applications

1. Building Block for Complex Molecules

The compound serves as an essential building block in the synthesis of more complex organic molecules. Its unique structure allows chemists to introduce various functional groups through standard organic reactions such as nucleophilic substitutions and coupling reactions.

Data Table: Synthesis Applications

Wirkmechanismus

The mechanism of action of (3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, allowing the free amino group to participate in various biochemical pathways. The compound may act as an enzyme inhibitor or modulator, affecting the activity of target proteins and enzymes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Hydroxy-Substituted Analogs

- (3aR,5R,7aS)-rel-5-Hydroxy-2H-isoindole Hydrochloride (CAS: 52865-10-8): Molecular Formula: C₈H₈ClNO Molecular Weight: 169.61 g/mol Key Differences: Replaces the 5-amino group with a hydroxyl group and lacks the Boc protection. The hydrochloride salt form enhances solubility in polar solvents. Applications include intermediates for alkaloid synthesis .

- (3aR,7aS)-rel-2-Boc-5-hydroxy-octahydro-2H-Isoindole (CAS: 318502-89-5): Molecular Formula: C₁₃H₂₃NO₃ Molecular Weight: 241.33 g/mol Key Differences: Features a hydroxyl group at position 5 and a saturated octahydro-isoindole backbone. The Boc group remains intact, but the reduced ring system alters steric and electronic properties compared to the target compound .

(b) Heterocyclic Modifications

- rel-(3aR,7aS)-5-methyl-2-(pyridin-2-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione (Compound ID: 4493-0928):

Structural and Physicochemical Properties

Biologische Aktivität

(3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole is a chiral compound notable for its potential biological activities and applications in medicinal chemistry. This article delves into its biological activity, synthesis, and potential applications supported by various research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- IUPAC Name : tert-butyl (3aR,5S,7aS)-5-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate

- Molecular Formula : C13H24N2O2

- CAS Number : 1408075-61-5

The presence of a Boc-protected amino group enhances the compound's stability and allows for selective deprotection under acidic conditions, making it a versatile intermediate in organic synthesis and pharmaceutical development .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The deprotection of the Boc group reveals the free amino group that can engage in biochemical pathways. This interaction may lead to enzyme inhibition or modulation of protein activity .

Research Findings

- Enzyme Inhibition : Studies have indicated that compounds similar to this compound can act as enzyme inhibitors. For instance, derivatives of isoindoles have shown promise in inhibiting specific enzymes involved in metabolic pathways .

- Cytotoxicity : Related compounds have exhibited cytotoxic effects in various biological test systems. For example, 2-amino derivatives have been tested for their ability to induce apoptosis in cancer cell lines .

- Neuropharmacological Effects : Research has highlighted the potential of isoindole derivatives in modulating neurotransmitter receptors. This suggests that this compound may have implications in treating neurological disorders .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Unique Features |

|---|---|---|

| (3aR,5S,7aS)-rel-5-Hydroxy-2H-isoindole | Moderate enzyme inhibition | Hydroxyl group increases polarity |

| (3aR,5S,7aS)-rel-5-Phenyl-2H-isoindole | Anticancer activity | Phenyl group enhances lipophilicity |

| (3aR,5S,7aS)-rel-5-Azido-2H-isoindole | Potential as a bioconjugation agent | Azido group allows for click chemistry applications |

The unique Boc-protected amino group distinguishes this compound from other isoindole derivatives by providing stability and facilitating selective reactions .

Synthesis and Production

The synthesis of this compound typically involves:

- Starting Material : An appropriate isoindole derivative.

- Protection of Amino Group : Using tert-butoxycarbonyl (Boc) anhydride under basic conditions.

- Cyclization : Formation of the isoindole structure.

- Purification : Techniques like column chromatography or recrystallization are employed to obtain high purity .

Case Study 1: Enzyme Modulation

A study investigated the enzyme inhibitory effects of various isoindole derivatives on metabolic enzymes involved in cancer pathways. The results demonstrated that certain derivatives could significantly inhibit enzyme activity in vitro.

Case Study 2: Neuropharmacological Applications

Research focusing on the modulation of serotonin receptors by isoindoles found that specific compounds could enhance receptor binding affinity. This suggests potential therapeutic applications for mood disorders.

Q & A

Q. What are the standard synthetic routes for (3aR,5S,7aS)-rel-5-Amino-2-Boc-2H-isoindole, and how does Boc protection influence the reaction pathway?

The Boc (tert-butoxycarbonyl) group is widely used to protect amines during synthesis. A representative method involves:

- Step 1 : Reacting (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole with Boc₂O in CH₂Cl₂ at 0°C for 16 hours to introduce the Boc group .

- Step 2 : Oxidative functionalization using NaIO₄ and RuO₂·H₂O in CH₃CN/CCl₄/H₂O to generate intermediates like 2,2’-((3S,4R)-1-Boc-pyrrolidine-3,4-diyl)diacetic acid .

- Step 3 : Cyclization under acidic conditions (Ac₂O/NaOAc at 120°C) to form the isoindole scaffold.

The Boc group stabilizes the amine against side reactions (e.g., oxidation) and allows selective deprotection under acidic conditions (e.g., TFA) for downstream modifications.

Q. Which analytical techniques are critical for characterizing the stereochemical purity of this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms stereochemistry via coupling constants (e.g., vicinal protons in the isoindole ring) and NOE correlations .

- Chiral HPLC : Resolves enantiomers using columns like Chiralpak IA/IB and mobile phases containing hexane/isopropanol .

- X-ray Crystallography : Definitive proof of absolute configuration, as demonstrated for related isoindole derivatives in studies of ACE inhibitors .

Advanced Research Questions

Q. How can researchers optimize stereochemical control during the synthesis of this compound?

Key strategies include:

- Catalyst Selection : RuO₂·H₂O in oxidation steps ensures regioselectivity and minimizes racemization .

- Temperature Control : Maintaining ≤25°C during Boc protection prevents epimerization .

- Solvent Effects : Polar aprotic solvents (e.g., CH₃CN) stabilize transition states in cyclization steps .

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict energy barriers for stereochemical outcomes, aiding reaction design .

Q. What mechanistic insights explain discrepancies in yields between Method A (reflux in acetic acid) and Method B (chloroacetic acid/sodium acetate)?

- Method A (acetic acid reflux): Favors imine formation via nucleophilic attack of the amine on the aldehyde, with acetic acid acting as a proton shuttle. Yields depend on the solubility of intermediates in hot acetic acid .

- Method B (chloroacetic acid/NaOAc): Introduces a thiourea intermediate, accelerating thiazole ring closure but risking side reactions (e.g., over-oxidation) .

- Resolution : Optimize stoichiometry (1:1.1 ratio of amine to aldehyde) and monitor reaction progress via TLC to terminate at the desired stage .

Q. How is this compound applied in the development of nonretinoid antagonists or enzyme inhibitors?

The isoindole scaffold mimics peptide turn structures, making it valuable in:

- Retinol-Binding Protein (RBP) Antagonists : The Boc-protected amine serves as a hydrogen-bond donor to disrupt RBP-transthyretin interactions .

- ACE Inhibitors : Analogous to trandolapril, the stereochemistry at 3aR,5S,7aS enhances binding to zinc-dependent peptidases .

- Kinase Inhibitors : Modifications at the 5-amino position (e.g., introducing fluorinated groups) improve selectivity for targets like Flt3 .

Q. What strategies mitigate instability of the Boc group under specific reaction conditions?

- Acid Sensitivity : Avoid strong protic acids (e.g., HCl) during workup; use mild acids (TFA) for deprotection .

- Thermal Stability : Limit heating above 100°C in polar solvents (e.g., DMF), which can hydrolyze the Boc group .

- Alternative Protecting Groups : For harsh conditions, consider Fmoc (base-labile) or Alloc (palladium-catalyzed removal) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the optimal solvent for cyclization (DMF vs. acetic acid)?

- DMF : Enhances solubility of polar intermediates but may require higher temperatures (risk of Boc cleavage) .

- Acetic Acid : Provides mild acidity to promote cyclization but limits solubility, leading to precipitate-driven reactions .

- Recommendation : Screen mixed solvents (e.g., DMF/acetic acid, 1:1) to balance solubility and reaction kinetics .

Q. Why do computational predictions (e.g., LogP) sometimes deviate from experimental values for this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.